2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride
CAS No.: 1291493-83-8
Cat. No.: VC2878952
Molecular Formula: C9H11ClO4S
Molecular Weight: 250.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291493-83-8 |
|---|---|
| Molecular Formula | C9H11ClO4S |
| Molecular Weight | 250.7 g/mol |
| IUPAC Name | 2-methoxy-5-(methoxymethyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H11ClO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3 |
| Standard InChI Key | USYBCWAHCWLQOQ-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
| Canonical SMILES | COCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
Basic Information
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride is identified by the CAS Registry Number 1291493-83-8. It is an aromatic sulfonyl chloride with a molecular formula of C₉H₁₁ClO₄S and a molecular weight of 250.7 g/mol. The compound features a benzene ring substituted with a methoxy group at position 2, a methoxymethyl group at position 5, and a sulfonyl chloride moiety at position 1.
Structural Identifiers
The compound's structure can be represented through various standardized chemical notations, essential for database searches and chemical information management:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-methoxy-5-(methoxymethyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H11ClO4S/c1-13-6-7-3-4-8(14-2)9(5-7)15(10,11)12/h3-5H,6H2,1-2H3 |
| Standard InChIKey | USYBCWAHCWLQOQ-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |
The chemical structure presents a benzene ring with strategic functional group positioning that contributes to its chemical reactivity profile, particularly the electrophilic sulfonyl chloride group.
Physical and Chemical Properties
Computational Chemistry Data
The compound's physical and chemical properties can be predicted through computational methods. Available computational data provide insights into its molecular behavior:
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 52.6 |
| LogP | 1.7691 |
| Hydrogen Acceptors | 4 |
| Hydrogen Donors | 0 |
| Rotatable Bonds | 4 |
These properties suggest moderate lipophilicity and good potential for membrane permeability, which may be relevant for its applications in medicinal chemistry .
Synthesis Methods
Common Synthetic Routes
The synthesis of 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride typically follows established procedures for sulfonyl chloride preparation. The most common method involves the reaction of the corresponding sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Reaction Conditions
The reaction is generally conducted in aprotic solvents such as dichloromethane or chloroform. The process requires careful temperature control and monitoring using thin-layer chromatography (TLC) to track reaction progress. The general reaction scheme can be represented as:
R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl
where R represents the 2-methoxy-5-(methoxymethyl)benzene moiety.
Purification Techniques
After the reaction is complete, the solvent is typically removed under reduced pressure. Purification of the crude product is accomplished through recrystallization or column chromatography to obtain the pure compound. These purification methods are essential to ensure high purity required for research applications.
Applications in Research and Industry
Role in Organic Synthesis
2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. Its primary application is in the preparation of various sulfonyl derivatives through nucleophilic substitution reactions at the sulfonyl chloride moiety.
Pharmaceutical Applications
The compound functions as a valuable building block in the synthesis of complex molecules with potential pharmaceutical applications. The strategic positioning of the methoxy and methoxymethyl groups, combined with the reactive sulfonyl chloride functionality, makes it suitable for designing molecules with specific biological targets.
Biomolecule Modification
Comparative Analysis with Similar Compounds
Structural Analogues
Several structural analogues of 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride exist, with variations in the substituents on the benzene ring. Comparing these analogues provides insights into structure-activity relationships and how structural modifications affect reactivity and applications.
This comparison highlights how modifications to the benzene ring substituents can influence the compound's physical properties and potential applications. The trifluoromethyl derivative, for instance, would likely exhibit enhanced lipophilicity and potentially different reactivity profiles compared to the methoxymethyl analogue .
Chemical Reactions
General Reactivity
Due to its sulfonyl chloride group, 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride exhibits high reactivity toward nucleophiles. The sulfonyl chloride functionality serves as an excellent leaving group in nucleophilic substitution reactions, making the compound valuable in organic synthesis.
Key Reaction Types
The compound can participate in several key reaction types:
-
Sulfonamide Formation: Reaction with amines to form sulfonamide derivatives
-
Sulfonate Ester Formation: Reaction with alcohols to form sulfonate esters
-
Sulfinic Acid Formation: Hydrolysis under basic conditions to form sulfinic acid derivatives
These reactions form the basis for many of the compound's applications in synthetic chemistry and pharmaceutical development .
Research Applications
Synthesis Intermediates
The compound serves as a key intermediate in the synthesis of more complex molecules. Its sulfonyl chloride group provides a reactive site for further modifications, enabling the generation of diverse chemical libraries for structure-activity relationship studies.
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